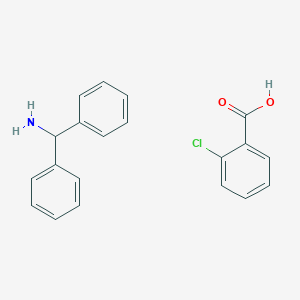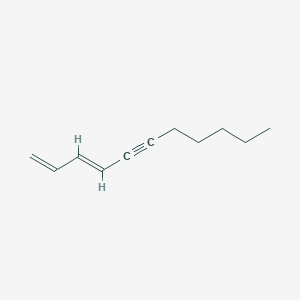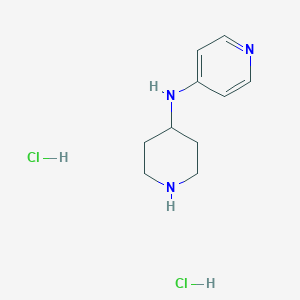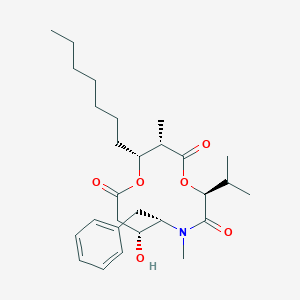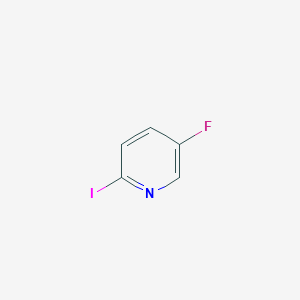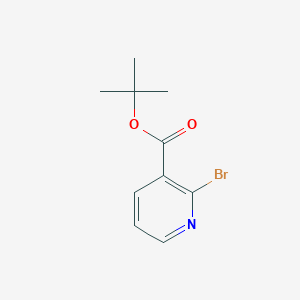
tert-Butyl 2-bromonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl and bromo-functionalized compounds often involves atom transfer radical polymerization (ATRP) and nucleophilic substitution reactions. For example, poly(tert-butyl methacrylate) macrointermediates with a bromine atom end group have been synthesized using ATRP, demonstrating the feasibility of incorporating tert-butyl and bromo groups into complex molecules through controlled polymerization and subsequent functionalization steps (Yang et al., 2006).
Molecular Structure Analysis
Molecular structure and conformational analysis of tert-butyl and bromo-functionalized compounds can be achieved through various spectroscopic and computational methods. For instance, the crystal and molecular structure of certain tert-butyl and bromo-substituted compounds have been characterized using X-ray crystallography and density functional theory (DFT) analyses, providing insights into the spatial arrangement and electronic structure of these molecules (Çolak et al., 2021).
Chemical Reactions and Properties
tert-Butyl and bromo-functionalized compounds participate in a variety of chemical reactions, including C-N bond formations and bromination reactions. These reactions can lead to the synthesis of complex heterocyclic compounds and the modification of molecular frameworks, illustrating the chemical versatility of tert-butyl and bromo groups in organic synthesis (Sau et al., 2018).
Applications De Recherche Scientifique
-
- Application : The compound “2,7,12,17-tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine” (TTBTP), which also contains a tert-butyl group, has been used in the creation of nanostructure films .
- Method : These films were prepared using a thermal evaporation technique. The X-ray diffraction (XRD) pattern shows that the TTBTP film of thickness 55 nm has a crystallite size of 24.69 nm, which tends to increase with the film thickness .
- Results : It was observed that the conductivity increases with increasing the film thickness. The 50 nm TTBTP film has a carrier mobility of 1.48×10−9 cm2 V−1 s−1, which increases with increasing the film thickness .
-
- Application : The compound “3,5-di-tert-butyl-4-(2′-thienoyl)-phenol” (R-830), which also contains a tert-butyl group, has been found to produce anti-edemic, analgesic, antipyretic, and anti-erythemic effects in several animal models .
- Results : The outcomes of these experiments were not quantitatively detailed in the source .
-
- Application : Tert-butyl hydroquinone (TBHQ) is a member of the synthetic phenolic antioxidant family that prevents the formation of free radicals and prevents radicals from damaging cells .
- Method : TBHQ is widely preferred as an additive in foods and vegetable oils because of its low cost and high chemical stability . It is not only a food preservative but is also frequently used as a stabilizer to prevent auto-polymerization in cosmetics, biodiesel, pharmaceuticals, coating products, and different application areas .
- Results : Excessive consumption of TBHQ causes adverse effects, such as stomach tumors, liver damage, and underdevelopment of the reproductive system .
-
- Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results : The way through to its possible application in biocatalytic processes is described .
Propriétés
IUPAC Name |
tert-butyl 2-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJNDKUAPNBGCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597628 |
Source


|
| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromonicotinate | |
CAS RN |
168629-64-9 |
Source


|
| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

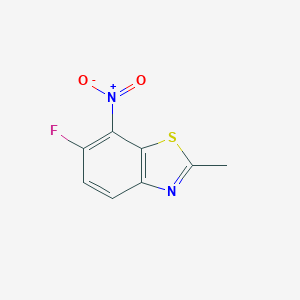
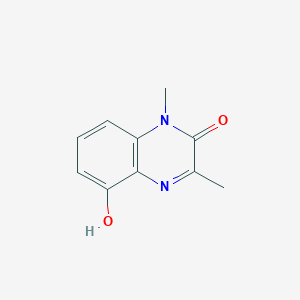
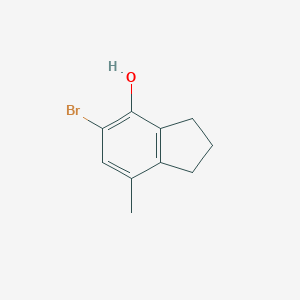
![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
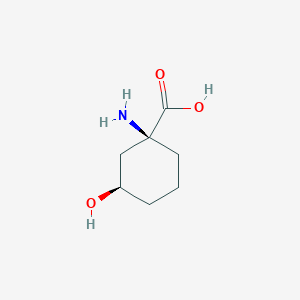
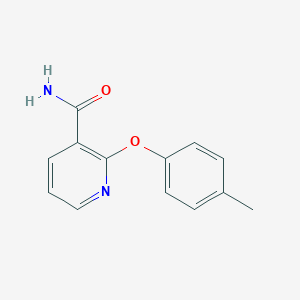
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
